molecular formula C25H30N4O5 B3003209 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894021-00-2

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B3003209
CAS No.: 894021-00-2
M. Wt: 466.538
InChI Key: VHRFEMNIDFMTQJ-UHFFFAOYSA-N
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Description

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core, a benzo[d][1,3]dioxolylmethyl substituent, and a 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive compounds, contributing to lipophilicity and receptor binding.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-2-32-21-6-4-20(5-7-21)29-16-19(14-24(29)30)26-25(31)28-11-9-27(10-12-28)15-18-3-8-22-23(13-18)34-17-33-22/h3-8,13,19H,2,9-12,14-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFEMNIDFMTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the piperazine ring and the pyrrolidinone group. Key steps include:

    Formation of Benzo[d][1,3]dioxole Derivative: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Synthesis of Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Formation of Pyrrolidinone Group: The pyrrolidinone group is formed via the cyclization of amino acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacophores and structure-activity relationships (SAR):

Compound ID/Name Key Structural Features Biological Activity/Notes Reference
N-(1,3-benzodioxol-5-yl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide Benzo[d][1,3]dioxolyl, piperazine-carboxamide, propenylphenyl No explicit activity reported; structural similarity suggests CNS or antimicrobial potential.
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide Benzo[d][1,3]dioxolylmethyl, piperazine-carbothioamide, chlorophenyl Carbothioamide may enhance metabolic stability compared to carboxamide.
1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((4-(2-methoxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)... Benzo[d][1,3]dioxolyl, piperazine, methoxyphenyl Ethoxy/methoxy groups may modulate receptor selectivity and pharmacokinetics.
N-(1,3-benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide Benzo[d][1,3]dioxolyl, piperazine-carbothioamide, furan Furan substituent could alter electronic properties vs. ethoxyphenyl.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The benzo[d][1,3]dioxole group increases logP values, favoring blood-brain barrier penetration. Chlorophenyl () and ethoxyphenyl (target compound) substituents further modulate this property .
  • Solubility: Piperazine and pyrrolidinone moieties improve aqueous solubility compared to purely aromatic analogues (e.g., ’s propenylphenyl derivative) .
  • SAR Insights: The ethoxy group in the target compound may confer metabolic stability over methoxy or hydroxy groups due to reduced oxidative susceptibility.

Biological Activity

The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core linked to a benzo[d][1,3]dioxole moiety and a pyrrolidine derivative, which are known for their diverse biological activities. The molecular formula is C23H30N4O4C_{23}H_{30}N_4O_4 with a molecular weight of approximately 414.52 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission and metabolic pathways, particularly acetylcholinesterase (AChE) and β-secretase (BACE-1), which are critical in Alzheimer's disease pathology .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits AChE with an IC50 value indicative of its potential as a therapeutic agent for cognitive disorders. Additionally, it has been evaluated for its ability to modulate oxidative stress markers in neuronal cell lines.

Activity IC50 Value Reference
AChE Inhibition0.040 μM
Radical Scavenging44.35%

In Vivo Studies

Animal models have been utilized to assess the neuroprotective effects of the compound. Results indicate significant improvements in cognitive function and reductions in amyloid plaque formation when administered chronically.

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice expressing amyloid precursor protein, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved memory performance on behavioral tests .
  • Oxidative Stress Model : In models of oxidative stress induced by scopolamine, the compound significantly reduced malondialdehyde (MDA) levels, suggesting its role in alleviating oxidative damage in neural tissues .

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